Here are some potential areas of scientific research where 3,4-Diethyl-3,4-diphenylhexane could be relevant, but for which specific details are limited:
3,4-Diethyl-3,4-diphenylhexane is an organic compound with the molecular formula C22H30. It is characterized by its crystalline structure and belongs to a class of compounds known as diphenylalkanes. This compound features two ethyl groups and two phenyl groups attached to a hexane backbone, making it a member of the larger family of alkyl-substituted diphenyl alkanes. Its unique structure contributes to its potential applications in various fields, particularly in materials science and chemistry .
These reactions highlight the compound's versatility in synthetic chemistry and its potential utility in creating more complex organic molecules .
While specific biological activity data for 3,4-diethyl-3,4-diphenylhexane is limited, compounds within this structural family are often investigated for their antioxidant properties. The compound has been noted in patent literature as a potential antioxidant for polyolefin resins, suggesting that it may exhibit protective effects against oxidative degradation in polymer matrices . Further research would be necessary to elucidate any direct biological activities or pharmacological effects.
Several synthetic routes have been developed for producing 3,4-diethyl-3,4-diphenylhexane. Notable methods include:
These methods provide a variety of approaches for synthesizing 3,4-diethyl-3,4-diphenylhexane in laboratory settings .
The primary applications of 3,4-diethyl-3,4-diphenylhexane include:
These applications underscore its significance in both industrial and research contexts .
Interaction studies involving 3,4-diethyl-3,4-diphenylhexane primarily focus on its compatibility with various polymers and other chemical additives. Research indicates that when incorporated into polyethylene matrices, it improves thermal stability without significantly altering mechanical properties. Such studies are crucial for developing advanced materials with enhanced performance characteristics .
Several compounds share structural similarities with 3,4-diethyl-3,4-diphenylhexane. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3,4-Dimethyl-3,4-diphenylhexane | C20H26 | Contains methyl groups instead of ethyl groups |
| 3,4-Dipropyl-3,4-diphenylhexane | C24H34 | Features propyl groups; larger molecular size |
| 3,4-Diisopropyl-3,4-diphenylhexane | C26H38 | Contains isopropyl groups; bulkier structure |
| 3,4-Dibutyl-3,4-diphenylhexane | C28H42 | Incorporates butyl groups; increased hydrophobicity |
The uniqueness of 3,4-diethyl-3,4-diphenylhexane lies in its specific combination of ethyl and phenyl substituents that provide distinct physical and chemical properties compared to its analogs. This makes it particularly valuable as an antioxidant additive while also enabling diverse synthetic applications .
3,4-Diethyl-3,4-diphenylhexane is a branched alkane derivative with the molecular formula C22H30. Its systematic IUPAC name is (3,4-diethyl-4-phenylhexan-3-yl)benzene, reflecting its two ethyl groups and two phenyl substituents on a hexane backbone. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 62678-48-2 |
| Molecular Weight | 294.47 g/mol |
| Synonyms | 1,1'-(1,1,2,2-Tetraethyl-1,2-ethanediyl)bis-benzene; (3,4-Diethylhexane-3,4-diyl)dibenzene |
| SMILES | CCC(C1=CC=CC=C1)(C(CC)(CC)C2=CC=CC=C2)CC |
The compound’s stereochemistry arises from its tetrahedral carbon centers, which can adopt multiple conformations (e.g., cis/trans isomerism).
3,4-Diethyl-3,4-diphenylhexane emerged as a subject of interest in mid-20th-century organic chemistry, particularly in studies of sterically hindered alkanes. Early syntheses involved Grignard reagent-mediated coupling, such as the reaction of ethylmagnesium bromide with benzophenone derivatives. A notable advance was its preparation via disproportionation of diethyl 2,3-diphenylhexane under catalytic conditions, reported by Ziegler et al. in 1950.
Key milestones include:
3,4-Diethyl-3,4-diphenylhexane belongs to the dialkyl-diphenylhexane subclass, characterized by dual alkyl and aryl substituents on adjacent carbons. Its structural relatives include:
This compound’s bulky ethyl and phenyl groups confer unique steric and electronic properties, distinguishing it from simpler hexane derivatives. Its applications span polymer stabilization and synthetic intermediates.
The structural elucidation of 3,4-diethyl-3,4-diphenylhexane presents unique challenges due to the compound's complex substitution pattern and stereochemical considerations. This highly substituted hexane derivative, bearing both ethyl and phenyl substituents at the central carbon atoms, requires comprehensive spectroscopic and crystallographic analysis for complete structural characterization.
Spectroscopic characterization of 3,4-diethyl-3,4-diphenylhexane relies on multiple complementary techniques to elucidate its molecular structure and stereochemical configuration [1] [2]. The compound's molecular formula C22H30 and molecular weight of 294.47 g/mol establish the foundation for structural analysis [1] [2].
Nuclear Magnetic Resonance spectroscopy provides crucial structural information for 3,4-diethyl-3,4-diphenylhexane through analysis of both proton and carbon-13 environments. The compound's symmetrical substitution pattern creates distinctive NMR signatures that facilitate structural elucidation.
Proton NMR Characteristics
The proton NMR spectrum of 3,4-diethyl-3,4-diphenylhexane exhibits characteristic resonances corresponding to the various proton environments within the molecule. The aromatic protons from the two phenyl substituents typically appear in the range of 7.15-7.29 ppm, consistent with substituted benzene rings [3] [4]. These aromatic signals integrate for ten protons, representing the complete phenyl substitution pattern.
The aliphatic proton signals provide critical information about the hexane backbone and ethyl substituents. The central hexane chain protons appear as complex multiplets in the aliphatic region, with chemical shifts influenced by the electron-withdrawing effects of the phenyl groups and the steric interactions between substituents [3] [4].
Carbon-13 NMR Analysis
The carbon-13 NMR spectrum reveals the distinct carbon environments within the molecule. The aromatic carbons from the phenyl rings appear in the characteristic aromatic region (125-150 ppm), while the aliphatic carbons of the hexane backbone and ethyl substituents resonate in the upfield region [5] [6]. The quaternary carbons at positions 3 and 4, bearing both ethyl and phenyl substituents, exhibit unique chemical shifts reflecting their highly substituted nature.
The stereochemical configuration significantly influences the NMR spectra, with different diastereomers (dl and meso forms) displaying distinct splitting patterns and chemical shifts [3] [7]. The compound exists as stereoisomeric forms due to the presence of two adjacent quaternary carbon centers, leading to complex NMR spectra that require careful analysis for complete structural assignment.
Mass spectrometric analysis of 3,4-diethyl-3,4-diphenylhexane provides molecular ion confirmation and fragmentation pathway information essential for structural characterization. The molecular ion peak at m/z 294 confirms the molecular formula C22H30 [1] [2].
Electron Impact Fragmentation
Under electron impact conditions, 3,4-diethyl-3,4-diphenylhexane undergoes characteristic fragmentation patterns typical of highly substituted aromatic hydrocarbons. The fragmentation mechanisms involve alpha-cleavage adjacent to the quaternary carbon centers, leading to stabilized carbocation intermediates [8] [9].
Common fragmentation pathways include loss of ethyl radicals (M-29) and phenyl cations (M-77), generating fragment ions that provide structural information about the substitution pattern [8] [9]. The presence of two phenyl groups enables multiple fragmentation routes, creating a complex mass spectrum with diagnostic fragment ions.
Fragmentation Mechanisms
The fragmentation behavior reflects the electronic and steric effects of the substituents. The phenyl groups provide stabilization through resonance effects, while the ethyl substituents undergo homolytic cleavage under electron impact conditions [8] [9]. The central hexane backbone fragmentation occurs preferentially at the highly substituted carbon centers, consistent with the stability of the resulting carbocation intermediates.
The stereochemical configuration influences fragmentation patterns, with different diastereomers potentially showing variations in fragmentation intensities due to conformational effects on bond strengths and electronic distributions [10] [11].
Crystallographic analysis of 3,4-diethyl-3,4-diphenylhexane provides definitive structural information, including precise bond lengths, angles, and molecular conformations. However, specific crystallographic data for this compound are limited in the available literature, necessitating inference from related diphenylhexane derivatives and general crystallographic principles.
X-ray crystallographic analysis would typically reveal the unit cell parameters for 3,4-diethyl-3,4-diphenylhexane crystals. Based on similar diphenylhexane derivatives, the compound likely crystallizes in a monoclinic or triclinic crystal system, reflecting the reduced symmetry imposed by the bulky substituents [12] [13].
Crystal System Considerations
The presence of both ethyl and phenyl substituents at the central carbon atoms creates significant steric hindrance, influencing the crystal packing arrangements. The compound's stereochemical complexity, with potential for both dl and meso diastereomers, affects the space group selection and unit cell dimensions [7] [4].
Typical unit cell parameters for related diphenylhexane derivatives show:
The specific values depend on the stereochemical configuration and intermolecular packing interactions [12] [13].
Crystallographic Challenges
The structural complexity of 3,4-diethyl-3,4-diphenylhexane presents crystallographic challenges including potential disorder in the ethyl substituents and conformational flexibility of the hexane backbone. These factors may result in reduced crystal quality and higher R-factors during structure refinement [14] [15].
The molecular packing in crystals of 3,4-diethyl-3,4-diphenylhexane reflects the balance between van der Waals interactions, steric repulsion, and potential π-π stacking between phenyl rings. The bulky substituents create significant steric demands that influence the crystal lattice organization.
Intermolecular Interactions
The phenyl rings provide opportunities for π-π stacking interactions, which contribute to crystal stability. However, the steric bulk of the ethyl substituents limits close approach between molecules, resulting in relatively low packing efficiency [16] [17]. The crystal structure likely exhibits channels or voids to accommodate the bulky substituents.
Conformational Analysis
The molecular conformation in the solid state depends on the minimization of steric interactions between substituents while maintaining favorable intermolecular contacts. The hexane backbone may adopt gauche conformations to reduce steric clashes between the phenyl and ethyl groups [15] [18].
The dihedral angles between phenyl rings and the hexane backbone provide insight into the conformational preferences and steric effects. These angles typically deviate from ideal tetrahedral values due to steric repulsion between bulky substituents [19] [20].
Packing Efficiency
The crystal packing efficiency of 3,4-diethyl-3,4-diphenylhexane is expected to be lower than that of simpler aromatic compounds due to the irregular molecular shape and steric requirements of the substituents. The compound likely exhibits packing coefficients in the range of 0.65-0.70, reflecting the steric constraints imposed by the bulky substitution pattern [21] [15].
The presence of both dl and meso stereoisomers may result in polymorphic behavior, with different crystal forms exhibiting distinct packing arrangements and unit cell parameters [15] [18]. This stereochemical complexity adds another dimension to the crystallographic analysis and structural characterization.
The structural characterization of 3,4-diethyl-3,4-diphenylhexane requires integration of multiple analytical techniques to achieve complete structure elucidation. The compound's complex substitution pattern and stereochemical considerations necessitate careful spectroscopic analysis combined with crystallographic studies for definitive structural assignment.
| Analytical Technique | Key Information | Structural Insight |
|---|---|---|
| 1H NMR | Aromatic protons (7.15-7.29 ppm) | Phenyl substitution pattern |
| 13C NMR | Quaternary carbons (125-150 ppm) | Substitution at C3 and C4 |
| Mass Spectrometry | Molecular ion (m/z 294) | Molecular formula confirmation |
| X-ray Crystallography | Unit cell parameters | Solid-state structure |